4-chloro-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide
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Overview
Description
4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide is a chemical compound known for its versatile applications in various fields, including medicinal chemistry and material science. This compound is a derivative of benzohydrazide and features a naphthalene ring system, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide typically involves the condensation reaction between 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde and benzohydrazide. The reaction is carried out in ethanol with a few drops of acetic acid as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to specific proteins, altering their function and leading to biological effects like inhibition of cancer cell proliferation . The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(E)-1-naphthylmethylidene]benzohydrazide
- 4-chloro-N’-[(E)-4-hydroxy-3-nitrobenzylidene]benzohydrazide
- 4-chloro-N’-[(E)-4-hydroxy-3-methoxybenzylidene]benzohydrazide
Uniqueness
4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide is unique due to its naphthalene ring system, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity to biological targets and its potential as a versatile ligand in coordination chemistry.
Properties
IUPAC Name |
4-chloro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-17-9-7-15(8-10-17)18(22)21-20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQOCKXVVFUXSZ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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